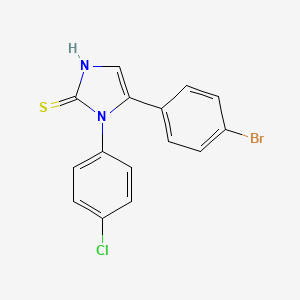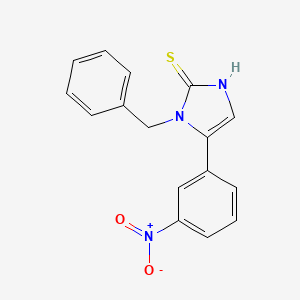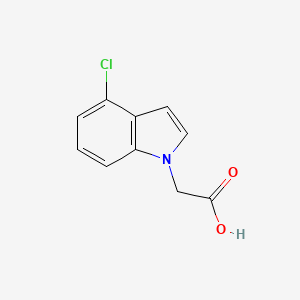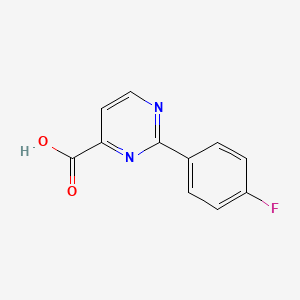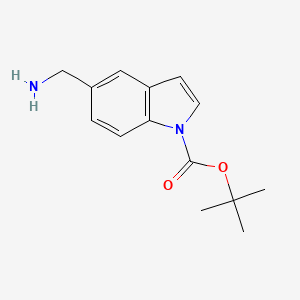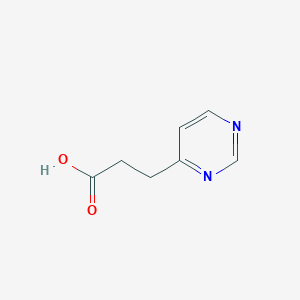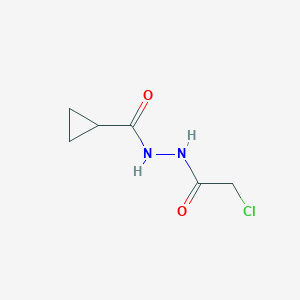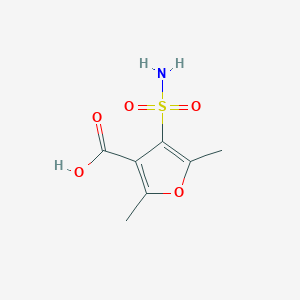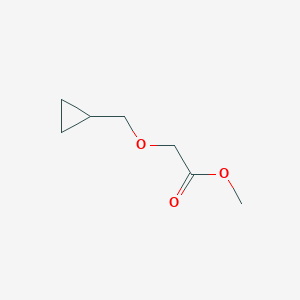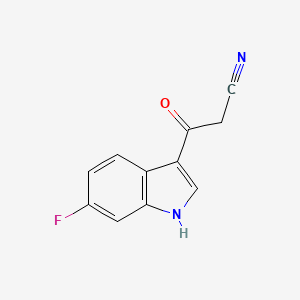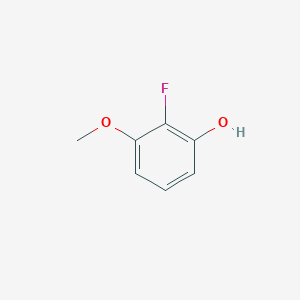
2-Fluoro-3-methoxyphenol
Overview
Description
2-Fluoro-3-methoxyphenol is a chemical compound with the molecular formula C7H7FO2 . It is used as a reactant for regioselective Suzuki coupling and the preparation of inhibitors of 17β-hydroxysteroid dehydrogenase type 1 .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenol ring with a fluorine atom and a methoxy group attached to it . It contains a total of 17 bonds, including 10 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, 1 aromatic hydroxyl, and 1 ether (aromatic) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 142.13 and is stored at temperatures between 2-8°C in an inert atmosphere .Scientific Research Applications
Hydrogen Bonding in Methoxyphenols
Methoxyphenols, including variants like 2-Fluoro-3-methoxyphenol, form strong intermolecular and intramolecular hydrogen bonds in condensed matter. These properties are significant in the context of antioxidants and biologically active molecules. Studies have been conducted on the thermochemical properties and hydrogen bonding characteristics of methoxyphenols (Varfolomeev et al., 2010).
Photoconductive Material Applications
This compound derivatives have been synthesized using biocatalysts and identified as potential photoconductive materials. These findings are important for the development of photoelectronic devices, highlighting the environmentally friendly production process (Zaragoza-Gasca et al., 2011).
Structural and Chemical Analysis
The molecule has been characterized using various analytical techniques like XRD, FT–IR, and UV–Vis. This kind of analysis is crucial for understanding the molecular geometry and chemical properties, which have applications in material science and chemistry (Demircioğlu et al., 2018).
Biochemical Studies
This compound and its analogs have been studied for their biochemical properties, such as inhibiting oxidant production and phagocytosis in leukocytes. Such studies are important in understanding the biochemical pathways and potential therapeutic applications (de Almeida et al., 2011).
Geophysical and Environmental Research
Methoxyphenols, including this compound, have been used as proxies for terrestrial biomass in studying the chemical changes in lignin during hydrothermal alteration. This application is significant in organic geochemistry and environmental studies (Vane & Abbott, 1999).
Safety and Hazards
2-Fluoro-3-methoxyphenol is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ .
Future Directions
While specific future directions for 2-Fluoro-3-methoxyphenol are not mentioned in the search results, m-aryloxy phenols have been highlighted for their importance in various industries, including plastics, adhesives, and coatings, and their applications as antioxidants, ultraviolet absorbers, and flame retardants .
Mechanism of Action
Target of Action
Methoxyphenolic compounds, which include 2-fluoro-3-methoxyphenol, have been studied for their anti-inflammatory effects on human airway cells .
Mode of Action
Methoxyphenolic compounds have been shown to inhibit the production of various inflammatory mediators, including cytokines and chemokines . This suggests that this compound may interact with its targets to modulate inflammatory responses.
Biochemical Pathways
Methoxyphenolic compounds have been shown to affect the production of inflammatory mediators, suggesting that they may influence inflammatory pathways .
Pharmacokinetics
It is known that the compound is a solid at room temperature and should be stored in an inert atmosphere at 2-8°c . This information may have implications for its bioavailability and pharmacokinetics.
Result of Action
Methoxyphenolic compounds have been shown to inhibit the production of various inflammatory mediators in human airway cells . This suggests that this compound may have similar anti-inflammatory effects.
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c , suggesting that temperature and atmospheric conditions may affect its stability.
Biochemical Analysis
Biochemical Properties
2-Fluoro-3-methoxyphenol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the primary interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The presence of the fluorine atom in this compound enhances its binding affinity to these enzymes, potentially leading to enzyme inhibition or activation depending on the specific isoform of cytochrome P450 involved .
Additionally, this compound has been shown to interact with glutathione S-transferases, a family of enzymes that play a crucial role in detoxification processes. The methoxy group in the compound facilitates its conjugation with glutathione, aiding in the detoxification and excretion of harmful substances .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In human airway cells, it has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and interleukin-8 . This inhibition is achieved through the suppression of nuclear factor kappa B (NF-κB) signaling pathways, which are critical regulators of inflammation.
Moreover, this compound influences cellular metabolism by modulating the activity of key metabolic enzymes. It has been observed to affect the expression of genes involved in oxidative stress response, thereby enhancing the cell’s ability to cope with reactive oxygen species .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific active sites on enzymes, altering their conformation and activity. For instance, its interaction with cytochrome P450 enzymes involves the formation of a stable complex that inhibits the enzyme’s catalytic activity .
Furthermore, this compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress within cells. This antioxidant activity is attributed to the presence of the methoxy group, which can donate electrons to neutralize reactive oxygen species .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits good stability under standard storage conditions, maintaining its efficacy over extended periods . Its degradation products, if any, have not been extensively characterized.
Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of its anti-inflammatory and antioxidant properties. These effects are consistent over time, indicating the compound’s potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects such as reduced inflammation and enhanced antioxidant capacity . At higher doses, it may cause adverse effects, including toxicity and disruption of normal cellular functions .
Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating that optimal dosing is crucial for maximizing its therapeutic potential while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to detoxification and oxidative stress response. It interacts with enzymes such as cytochrome P450 and glutathione S-transferases, facilitating its metabolism and excretion . The compound’s metabolism results in the formation of various metabolites, which are further processed and eliminated from the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These include organic anion transporters and albumin, which facilitate its movement across cellular membranes and its distribution in the bloodstream . The compound’s localization and accumulation are influenced by its chemical properties, such as its lipophilicity and molecular size .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm and mitochondria. Its activity and function are influenced by its localization, as it can interact with various enzymes and proteins within these compartments . Post-translational modifications, such as phosphorylation, may also play a role in directing the compound to specific subcellular locations .
properties
IUPAC Name |
2-fluoro-3-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FO2/c1-10-6-4-2-3-5(9)7(6)8/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRZRWOBHACTFLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70653906 | |
| Record name | 2-Fluoro-3-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70653906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
447462-87-5 | |
| Record name | 2-Fluoro-3-methoxyphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0447462875 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Fluoro-3-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70653906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-3-methoxyphenol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3RBB584YC7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

